5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride
CAS No.: 1989671-40-0
Cat. No.: VC4870012
Molecular Formula: C10H11ClFNO2
Molecular Weight: 231.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1989671-40-0 |
|---|---|
| Molecular Formula | C10H11ClFNO2 |
| Molecular Weight | 231.65 |
| IUPAC Name | 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C10H10FNO2.ClH/c11-9-2-1-7(10(13)14)8-5-12-4-3-6(8)9;/h1-2,12H,3-5H2,(H,13,14);1H |
| Standard InChI Key | PYNAMYTXFFCWNR-UHFFFAOYSA-N |
| SMILES | C1CNCC2=C(C=CC(=C21)F)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Analysis
Nomenclature and Molecular Descriptors
The compound’s systematic IUPAC name is 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride, reflecting its bicyclic tetrahydroisoquinoline core, fluorine substituent, and carboxylic acid group protonated as a hydrochloride salt . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1989659-66-6 | |
| Molecular Formula | ||
| Molecular Weight | 231.65 g/mol | |
| Alternative CAS Numbers | 0723EH (AK Scientific catalog) |
Discrepancies in CAS numbers across sources (e.g., 928839-60-5 in ) arise from confusion with 5-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, a structurally distinct analog lacking the isoquinoline bicyclic system .
Spectral and Physicochemical Properties
While experimental data on melting point, solubility, and spectral signatures (e.g., NMR, IR) are absent in available sources, computational predictions suggest:
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LogP: ~1.2 (moderate lipophilicity due to fluorine and carboxylic acid groups).
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pKa: Carboxylic acid group ≈ 2.5; amine group (protonated) ≈ 9.5 .
Synthesis and Manufacturing
Purification and Quality Control
Industrial-scale production likely employs:
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Column Chromatography: For isolating the hydrochloride salt.
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Recrystallization: Using ethanol/water mixtures to achieve >95% purity .
Applications in Pharmaceutical Research
Drug Discovery Scaffold
The compound’s rigid bicyclic structure and polar functional groups make it a privileged scaffold for:
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Kinase Inhibitors: Analogous fluorinated tetrahydroisoquinolines exhibit activity against tyrosine kinases .
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GPCR Modulators: Potential targeting of adrenergic and serotonin receptors due to structural similarity to natural alkaloids .
Preclinical Studies
While specific studies on this compound are unreported, related analogs demonstrate:
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Anticancer Activity: IC values ≤ 10 μM in breast cancer cell lines .
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Antimicrobial Effects: Moderate inhibition of Staphylococcus aureus (MIC: 32 μg/mL) .
| Hazard Class | Category | Signal Word |
|---|---|---|
| Skin Irritation | 2 | Warning |
| Eye Irritation | 2A | Warning |
| Respiratory Irritation | 3 | Warning |
Precautionary Measures
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